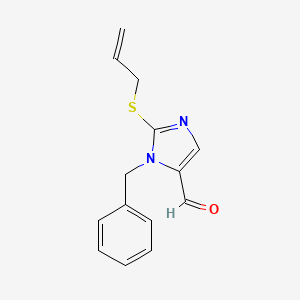
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying the reactivity of the compound and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, and other relevant properties .Applications De Recherche Scientifique
Synthesis and Characterization
Imidazole derivatives, including compounds like "2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde," are synthesized for their potential biological activities and as precursors for further chemical modifications. A study by Orhan et al. (2019) highlights the synthesis and characterization of imidazole carbaldehyde derivatives as building blocks in medicinal chemistry, demonstrating the importance of such compounds in developing new therapeutic agents (Orhan, Kose, Alkan, & Öztürk, 2019).
Catalytic Applications
Imidazole derivatives are also explored for their catalytic roles in synthesis reactions. For instance, the work by Li et al. (2015) on the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes showcases the utility of imidazole-based catalysts in organic synthesis, which could potentially include derivatives like "2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde" (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).
Biological Activities
The structural features of imidazole derivatives make them candidates for biological activity studies. Research by Sangshetti et al. (2008) on the synthesis of 2,4,5-triaryl-1H-imidazoles, for example, points towards the potential of such compounds in pharmacological applications due to their efficient synthesis and yield, hinting at the broader relevance of imidazole derivatives in drug discovery and development (Sangshetti, Kokare, Kotharkar, & Shinde, 2008).
Structural and Crystallographic Studies
The study of the crystal and molecular structures of imidazole derivatives, such as those conducted by Banu et al. (2010) and Selvanayagam et al. (2010), provides valuable information on the molecular geometry, stability, and intermolecular interactions of these compounds. These insights are crucial for understanding the physical and chemical behavior of imidazole derivatives in various conditions and could guide the design of new compounds with desired properties (Banu, Lamani, Khazi, & Begum, 2010); (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-2-prop-2-enylsulfanylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSSXHKCIGOTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)
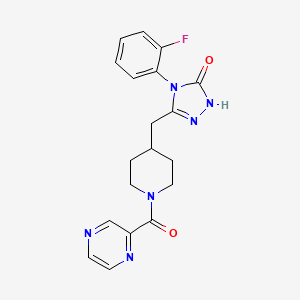
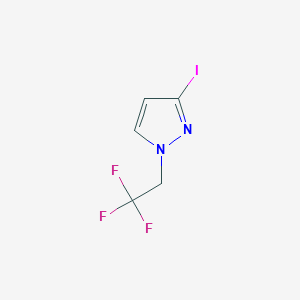
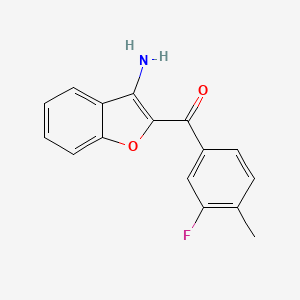

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

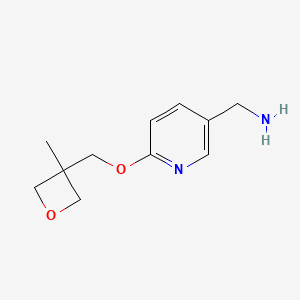

![(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B2611131.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)